molecular formula C20H15N3 B5706146 2-(2-Phenylquinazolin-4-yl)aniline

2-(2-Phenylquinazolin-4-yl)aniline

Cat. No.: B5706146
M. Wt: 297.4 g/mol
InChI Key: YSTRHURQSYIWAA-UHFFFAOYSA-N
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Description

2-(2-Phenylquinazolin-4-yl)aniline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylquinazolin-4-yl)aniline typically involves the reaction of 2-aminobenzophenone with anthranilic acid under acidic conditions. This reaction leads to the formation of the quinazoline ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylquinazolin-4-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

2-(2-Phenylquinazolin-4-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Phenylquinazolin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

2-(2-Phenylquinazolin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group at the 2-position of the quinazoline ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(2-phenylquinazolin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(23-19)14-8-2-1-3-9-14/h1-13H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRHURQSYIWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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